Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-chlorobenzamido)benzoate is a chemical compound with the linear formula C16H14ClNO3 . It has a molecular weight of 303.748 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(4-chlorobenzamido)benzoate include a molecular weight of 303.748 and a linear formula of C16H14ClNO3 . More specific physical and chemical properties were not available in the literature I found.科学的研究の応用
Soluble Epoxide Hydrolase (sEH) Inhibition
This compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, which can influence blood pressure and inflammation. Inhibitors of sEH are considered promising therapeutic agents for treating hypertension and vascular inflammation .
Anti-inflammatory Applications
Due to its role in sEH inhibition, this compound may also have anti-inflammatory properties. sEH inhibitors can reduce the levels of pro-inflammatory eicosanoids, which are lipid compounds that contribute to the inflammatory response .
Cardiovascular Disease Treatment
The inhibition of sEH has been linked to cardiovascular benefits, including the treatment of hypertension and other heart-related diseases. By modulating the levels of epoxyeicosatrienoic acids (EETs), this compound could help in managing cardiovascular conditions .
Pain Management
sEH inhibitors have been explored for their analgesic effects, as they can modulate nociceptive signaling pathways. This compound’s ability to inhibit sEH could make it a candidate for the development of new pain medications .
Antihypertensive Effects
By inhibiting sEH, this compound may help in the excretion of sodium and the relaxation of vascular tissues, which can contribute to lowering blood pressure. This makes it a potential candidate for antihypertensive drug development .
Pharmacokinetic Profile Improvement
The design of this compound includes structural features that may improve its solubility and bioavailability compared to other sEH inhibitors. Enhancing these pharmacokinetic properties is crucial for the development of effective medications .
作用機序
Target of Action
Compounds with similar structures have been found to inhibit the soluble epoxide hydrolase (seh) enzyme .
Mode of Action
Based on the inhibition of the seh enzyme by similar compounds , it can be hypothesized that this compound may also interact with the sEH enzyme, leading to changes in its activity.
Biochemical Pathways
The sEH enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which have a wide range of physiological effects . Inhibition of the sEH enzyme can lead to an increase in EETs, which can have various downstream effects, including increased sodium renal excretion, relaxation of vascular conduit, dilation of renal afferent arterioles and coronary resistance vessels, modulation of leukocyte adhesion, platelet aggregation, vascular smooth muscle cell migration, and thrombolysis .
Result of Action
Based on the known effects of seh inhibition , it can be hypothesized that this compound may have similar effects, including modulation of vascular inflammation, pain, and other cardiovascular-related diseases.
特性
IUPAC Name |
ethyl 4-[(4-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFJNOXMGWEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。